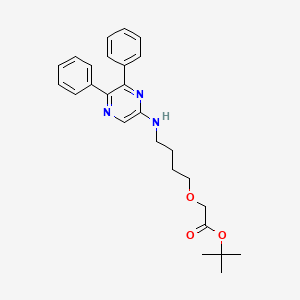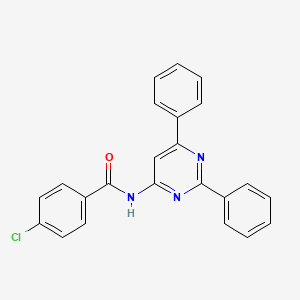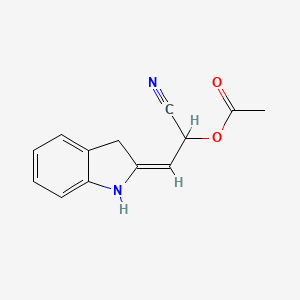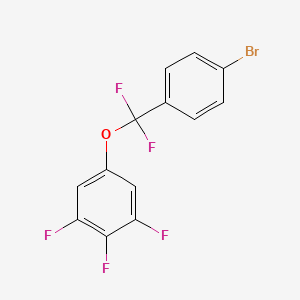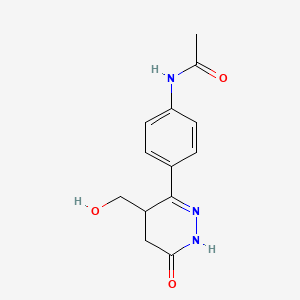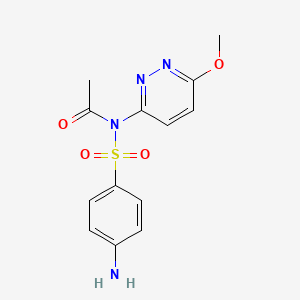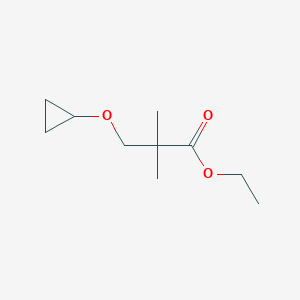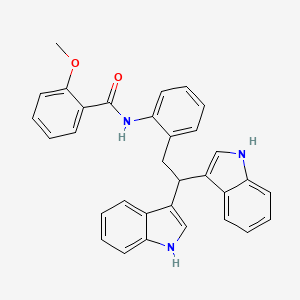
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide typically involves the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl) acetamide derivatives with various indoles. This reaction is catalyzed by 2 mol/L sulfuric acid at room temperature, yielding up to 94% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of regioselective Friedel-Crafts alkylation can be scaled up for industrial synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide core allows for substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole groups can lead to the formation of indole-2,3-diones.
Scientific Research Applications
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole groups are known to interact with various biological targets, potentially inhibiting certain enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives: These compounds share a similar structure and are synthesized using similar methods.
Ethyl (2,2-di(1H-indol-3-yl)acetyl)glycinate: Another compound with indole groups, used in different applications.
Uniqueness
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both indole and methoxybenzamide groups. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
88048-46-8 |
|---|---|
Molecular Formula |
C32H27N3O2 |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C32H27N3O2/c1-37-31-17-9-5-13-24(31)32(36)35-28-14-6-2-10-21(28)18-25(26-19-33-29-15-7-3-11-22(26)29)27-20-34-30-16-8-4-12-23(27)30/h2-17,19-20,25,33-34H,18H2,1H3,(H,35,36) |
InChI Key |
FWFRJINCPYCAKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2CC(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-oxo-2-phenyl-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B12933139.png)
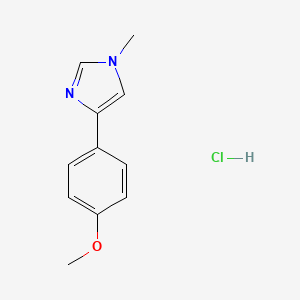
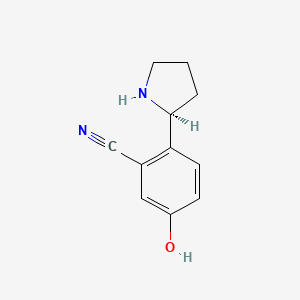
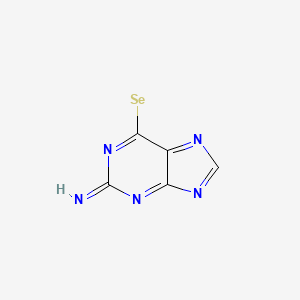
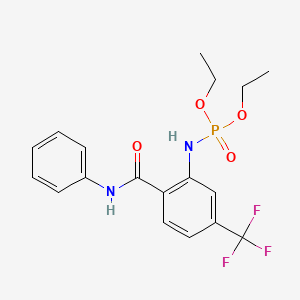
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

